molecular formula C15H24N6O2 B14878074 7-(sec-butyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

7-(sec-butyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14878074
M. Wt: 320.39 g/mol
InChI Key: ISBCDRWCQCZASP-UHFFFAOYSA-N
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Description

“7-(sec-butyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a sec-butyl group, a methyl group, and a 4-methylpiperazin-1-yl group attached to the purine core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(sec-butyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

    Introduction of Substituents: The sec-butyl, methyl, and 4-methylpiperazin-1-yl groups can be introduced through alkylation or acylation reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the purine ring or the substituents, potentially leading to the formation of dihydropurine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups to the purine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar biological activities, making it a candidate for drug discovery and development.

Medicine

Medicinally, purine derivatives have been explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(sec-butyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“7-(sec-butyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives

Properties

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

7-butan-2-yl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C15H24N6O2/c1-5-10(2)21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-8-6-18(3)7-9-20/h10H,5-9H2,1-4H3,(H,17,22,23)

InChI Key

ISBCDRWCQCZASP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C

Origin of Product

United States

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